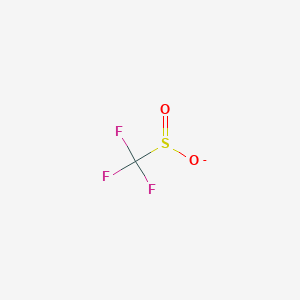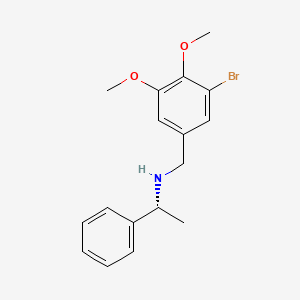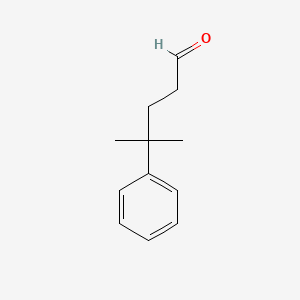
(6-amino-2-methylpyridin-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-amino-2-methylpyridin-3-yl) acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetic acid ester group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 6-amino-2-methyl-pyridin-3-yl ester typically involves the esterification of 6-amino-2-methylpyridine with acetic acid or its derivatives. One common method is the reaction of 6-amino-2-methylpyridine with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of acetic acid 6-amino-2-methyl-pyridin-3-yl ester may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-amino-2-methylpyridin-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
(6-amino-2-methylpyridin-3-yl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid 6-amino-2-methyl-pyridin-3-yl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The specific pathways and targets depend on the biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl acetic acid: This compound shares a similar pyridine ring structure but with different substituents.
Indole-3-acetic acid: Although structurally different, it is another example of an acetic acid ester with biological significance.
Uniqueness
(6-amino-2-methylpyridin-3-yl) acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(6-amino-2-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(12-6(2)11)3-4-8(9)10-5/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
DUMBWVPMMQJQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(pyridin-4-yl)-5,6-dimethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8289890.png)



![1-[2-(Cyclobutylcarbonyl)aminophenyl]indoline](/img/structure/B8289913.png)
![7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8289916.png)

![Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate](/img/structure/B8289925.png)
![{1-[5-(Cyclopropanecarbonyl-amino)-pyridin-2-yl]-cyclopropyl}-carbamic acid tert-butyl ester](/img/structure/B8289941.png)
![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]](/img/structure/B8289952.png)
![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)


